Home > Products > Building Blocks P14794 > 5-[3-(Isopropylthio)phenyl]-1,3,4-oxadiazol-2-amine
5-[3-(Isopropylthio)phenyl]-1,3,4-oxadiazol-2-amine - 1105194-14-6

5-[3-(Isopropylthio)phenyl]-1,3,4-oxadiazol-2-amine

Catalog Number: EVT-1728196
CAS Number: 1105194-14-6
Molecular Formula: C11H13N3OS
Molecular Weight: 235.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Formation of the 1,3,4-oxadiazole ring: This can be achieved by reacting a carboxylic acid hydrazide with a suitable cyclizing agent, such as phosphorus oxychloride (POCl3) or cyanogen bromide (CNBr) [, , , , , , , , , , ].
  • Introduction of the 2-amino group: This can be achieved by using hydrazine hydrate in the synthesis or by converting a different substituent on the oxadiazole ring to an amino group [, , , ].
Molecular Structure Analysis

The molecular structure of 5-aryl-1,3,4-oxadiazol-2-amines is characterized by the presence of the 1,3,4-oxadiazole ring, which provides a scaffold for various substitutions. The nature and position of substituents on the aryl ring at the 5-position significantly influence the physicochemical properties and biological activities of these compounds. Several studies have employed techniques like X-ray crystallography and computational methods to analyze the molecular structures of various 5-aryl-1,3,4-oxadiazol-2-amine derivatives [, , , , , , , , , , ]. These studies provide valuable insights into the spatial arrangements, bond lengths, bond angles, and intermolecular interactions of these compounds.

Mechanism of Action
  • Inhibition of enzymes: These compounds can inhibit the activity of various enzymes involved in different biological pathways [, , , , ]. For instance, some 5-aryl-1,3,4-oxadiazol-2-amines have shown potent inhibition of monoamine oxidase B (MAO-B), an enzyme involved in the breakdown of neurotransmitters [].
  • Interaction with receptors: Some derivatives might exert their effects by binding to specific receptors in the body [].
  • Antioxidant activity: Certain 5-aryl-1,3,4-oxadiazol-2-amines exhibit antioxidant properties by scavenging free radicals and protecting cells from oxidative damage [, , , ].
Physical and Chemical Properties Analysis
  • Solubility: These compounds generally exhibit limited solubility in water but are soluble in organic solvents [].
Applications
  • Antimicrobial agents: Numerous studies have investigated the antimicrobial activity of 5-aryl-1,3,4-oxadiazol-2-amines against various bacterial and fungal strains [, , , , , , , , , ]. Some derivatives have shown promising results against drug-resistant bacteria, indicating their potential as new antimicrobial agents.
  • Anticonvulsant agents: Some 5-aryl-1,3,4-oxadiazol-2-amines exhibit anticonvulsant activity in animal models, suggesting their potential as therapeutic agents for epilepsy [, ].
  • Anticancer agents: Several studies have investigated the anticancer activity of 5-aryl-1,3,4-oxadiazol-2-amines against various cancer cell lines [, , , ]. Some derivatives have shown promising results in inhibiting cancer cell growth, indicating their potential as anticancer agents.
  • Antioxidant agents: Certain 5-aryl-1,3,4-oxadiazol-2-amines exhibit antioxidant properties by scavenging free radicals and protecting cells from oxidative damage [, , , ]. These findings suggest their potential in preventing or treating diseases associated with oxidative stress.

5-(2-Phenyl-1,8-naphthyridin-3-yl)-1,3,4-oxadiazol-2-amine

  • Compound Description: This compound served as a key intermediate in a study focused on synthesizing novel N-acetylated derivatives for antimicrobial evaluation and molecular docking studies. []
  • Relevance: This compound shares the core 1,3,4-oxadiazol-2-amine structure with the target compound, 5-[3-(Isopropylthio)phenyl]-1,3,4-oxadiazol-2-amine. The difference lies in the substituent at the 5-position of the oxadiazole ring. While the target compound features a 3-(isopropylthio)phenyl group, this related compound has a 2-phenyl-1,8-naphthyridine-3-yl group. []

N-Phenyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine Hydrochloride

  • Compound Description: This 1,3,4-oxadiazole derivative was synthesized from 1-isonicotinoyl-4-phenylthiosemicarbazide and characterized for its antioxidant activity and crystal structure. []
  • Relevance: This compound, like 5-[3-(Isopropylthio)phenyl]-1,3,4-oxadiazol-2-amine, belongs to the 1,3,4-oxadiazol-2-amine class. They differ in their 5-position substituents: the related compound has a pyridin-4-yl group, whereas the target compound has a 3-(isopropylthio)phenyl group. []

5-(Furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine

  • Compound Description: This oxadiazole derivative, synthesized from a substituted thiosemicarbazide using manganese(II) acetate, was characterized by its crystal structure. []
  • Relevance: Both this compound and 5-[3-(Isopropylthio)phenyl]-1,3,4-oxadiazol-2-amine are classified as N-phenyl-1,3,4-oxadiazol-2-amines. The difference lies in their 5-position substituents on the oxadiazole ring: the related compound has a furan-2-yl group, while the target compound has a 3-(isopropylthio)phenyl group. []

5-aryl-N-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amines

  • Compound Description: This series of compounds was synthesized and evaluated for anticancer and antioxidant activities. []
  • Relevance: These compounds share a significant structural similarity with 5-[3-(Isopropylthio)phenyl]-1,3,4-oxadiazol-2-amine, all featuring the 1,3,4-oxadiazol-2-amine core. The differences lie in the substituents on the phenyl ring at the 5-position. The related compounds have a variety of aryl substituents at this position, while the target compound has a 3-(isopropylthio)phenyl group. []

5-[5-(4-Chlorophenyl)isoxazol-3-yl]-N-phenyl-1,3,4-oxadiazol-2-amine

  • Compound Description: This compound's crystal structure was analyzed to understand its molecular arrangement and interactions. []
  • Relevance: This compound shares the N-phenyl-1,3,4-oxadiazol-2-amine core with 5-[3-(Isopropylthio)phenyl]-1,3,4-oxadiazol-2-amine. The difference lies in the substituent at the 5-position of the oxadiazole ring. The related compound features a 5-(4-chlorophenyl)isoxazol-3-yl group while the target compound has a 3-(isopropylthio)phenyl group. []

5-(2-Methylfuran-3-yl)-N-phenyl-1,3,4-oxadiazol-2-amine

  • Compound Description: This compound's crystal structure, including hydrogen bonding and π–π interactions, was analyzed. []
  • Relevance: This compound shares the N-phenyl-1,3,4-oxadiazol-2-amine core structure with 5-[3-(Isopropylthio)phenyl]-1,3,4-oxadiazol-2-amine. The difference lies in the substituent at the 5-position of the oxadiazole ring. While the related compound has a 2-methylfuran-3-yl group, the target compound has a 3-(isopropylthio)phenyl group. []

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(un/substituted-phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides

  • Compound Description: This series of compounds was synthesized and tested for antibacterial potential and cytotoxicity. []
  • Relevance: While sharing the 1,3,4-oxadiazol-2-yl core with the target compound, these compounds differ in their overall structure. The related compounds are acetamide derivatives with a sulfanyl linker connecting the oxadiazole ring to a 2,3-dihydro-1,4-benzodioxin-6-yl group. In contrast, 5-[3-(Isopropylthio)phenyl]-1,3,4-oxadiazol-2-amine features a direct bond between the oxadiazole and the substituted phenyl ring. []

5-((Methoxyimino){2-[(2-methylphenoxy)methyl]phenyl}methyl)-N-phenyl-1,3,4-oxadiazol-2-amine

  • Compound Description: The crystal structure of this compound was analyzed, revealing the presence of N—H⋯N hydrogen bonds. []

N-(5-bromo-2-(5-phenyl-1,3,4-oxadiazol-2-yl)naphtha[2,1-b]furan-1- yl)acetamide and N-(5-nitro-2-(5-phenyl-1,3,4- oxadiazol-2-yl)naphtha[2,1-bfuran-1-yl]acetamide

  • Compound Description: These two novel naphtho-furan derivatives, along with their precursors, were synthesized and investigated for their antimicrobial activities. []
  • Relevance: These compounds are structurally distinct from 5-[3-(Isopropylthio)phenyl]-1,3,4-oxadiazol-2-amine. Although they share the 5-phenyl-1,3,4-oxadiazol-2-yl moiety, the related compounds are acetamide derivatives incorporating a naphtha[2,1-b]furan system. In contrast, the target molecule features a direct connection between the oxadiazole ring and a substituted phenyl group. []

(1-(4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl)-methylenyls α,ω-Bisfunctionalized PEGs

  • Compound Description: These two bola-type molecules, containing two heteroaromatic cores and a PEG linker, were designed as potential fluorescent chemosensors for electron-deficient species. []

5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-amine derivatives

  • Compound Description: This group of compounds was synthesized from 5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-amine through reactions like acylation, urea formation, and thiazolidinone synthesis. []
  • Relevance: While sharing the 1,3,4-oxadiazol-2-amine core with the target compound, these compounds differ in the substituent at the 5-position. The related compounds have a 4-chlorobenzyl group at this position, whereas 5-[3-(Isopropylthio)phenyl]-1,3,4-oxadiazol-2-amine has a 3-(isopropylthio)phenyl group. []

3‐(5‐Substituted Phenyl‐[1,3,4]oxadiazol‐2‐yl)‐1H-indole

  • Compound Description: This series of compounds, synthesized using Fischer indole synthesis and subsequent modifications, showed promising in vitro antimicrobial activities, particularly against S. aureus. []

2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one

  • Compound Description: This imidazole compound, synthesized through a multi-step process, was characterized using X-ray diffraction and NMR. [, ]
  • Relevance: This compound differs significantly from 5-[3-(Isopropylthio)phenyl]-1,3,4-oxadiazol-2-amine, despite sharing the 1,3,4-oxadiazol-2-yl core. The related compound is characterized by a thioether linkage connecting the oxadiazole to a 1-phenylethan-1-one group, and further substituted with a 5-methyl-2-phenyl-1H-imidazol-4-yl group at the 5-position of the oxadiazole ring. In contrast, the target molecule has a direct bond between the oxadiazole and a substituted phenyl group. [, ]

4-Chloro-5-(dimethylamino)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H)-one

  • Compound Description: This compound's crystal packing was analyzed, highlighting C—H⋯N and C—H⋯O contacts. []
  • Relevance: This compound, although sharing the 5-phenyl-1,3,4-oxadiazol-2-yl moiety with the target compound, differs significantly in its overall structure. It incorporates a pyridazin-3(2H)-one ring system connected via a methylene linker to the oxadiazole ring. This complex structure contrasts with the simpler 5-[3-(Isopropylthio)phenyl]-1,3,4-oxadiazol-2-amine. []

5-[4-(benzyloxy)phenyl]-1,3,4-oxadiazol-2(3H)-one derivatives

  • Compound Description: This series of compounds, designed as inhibitors of monoamine oxidase type B (MAO B), showed high potency and selectivity towards MAO B. []
  • Relevance: These compounds, although containing the 1,3,4-oxadiazol-2-one core, differ significantly from 5-[3-(Isopropylthio)phenyl]-1,3,4-oxadiazol-2-amine in their structure and properties. They are characterized by a 5-[4-(benzyloxy)phenyl] substituent and lack the 2-amino group present in the target compound. []

5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine

  • Compound Description: This energetic material precursor was synthesized and characterized, highlighting its crystal structure and energetic properties. []

N-Benzyl-1-phenyl-1-(5-phenyl-1,3,4-oxadiazol- 2-yl)methanamine derivatives

  • Compound Description: This series of densely functionalized iminophosphoranes was efficiently synthesized using a novel isocyanide-based four-component reaction. []

N-[4-Methyl-3-(4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)thiazol-2(3H)-ylidene]benzamide Hybrid Ring System

  • Compound Description: This hybrid heterocyclic ring system, synthesized by cyclization of hydrazide derivatives, exhibited significant antibacterial activities. []
  • Relevance: This compound, although containing the 5-phenyl-1,3,4-oxadiazol-2-yl moiety, differs significantly from the target compound in its structure. It features a complex hybrid ring system incorporating thiazole and benzamide moieties. This complexity contrasts with the simpler structure of 5-[3-(Isopropylthio)phenyl]-1,3,4-oxadiazol-2-amine. []

4-(5-Phenyl-1,3,4-Oxadiazol-2-Ylthio)-3-Methylbenzene-1,2-Diol

  • Compound Description: This compound was studied using various theoretical levels to analyze its structural, spectroscopic, and electronic properties. Its potential as an anti-diabetic agent was explored through molecular docking studies with the PPAR gamma receptor. []

N,N-dibenzyl-N-{1-[5-(3-aryl)-1,3,4-oxadiazol-2-yl]cyclobutyl}amine derivatives

  • Compound Description: This series of compounds was synthesized efficiently through a one-pot, four-component reaction involving cyclobutanone, dibenzylamine, (isocyanoimino)triphenylphosphorane, and aromatic carboxylic acids. []
  • Relevance: These compounds share the 1,3,4-oxadiazol-2-yl core with 5-[3-(Isopropylthio)phenyl]-1,3,4-oxadiazol-2-amine, but differ significantly in their structure. The related compounds feature a cyclobutyl ring linked to the oxadiazole, two benzyl groups attached to a nitrogen, and various aryl substituents at the 5-position of the oxadiazole ring. These structural elements are absent in the target compound. []

2-{[5-(Substituted-phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamides

  • Compound Description: These novel bi-heterocyclic compounds were synthesized and investigated for their enzyme inhibitory potential against cholinesterases and α-glucosidase, as well as their cytotoxicity. []

3-[(5-Chloro-2-hydroxyphenyl)methyl]-5-[4-(trifluoromethyl)phenyl ]-1,3,4-oxadiazol-2(3H)-one (BMS-191011)

  • Compound Description: This compound is a known opener of large-conductance Ca(2+)-activated potassium (maxi-K) channels and has been explored as a potential therapeutic agent for stroke. []
  • Relevance: While possessing the 1,3,4-oxadiazol-2-one core, this compound differs significantly from 5-[3-(Isopropylthio)phenyl]-1,3,4-oxadiazol-2-amine in its overall structure and properties. It features a 3-[(5-chloro-2-hydroxyphenyl)methyl] substituent and a 5-[4-(trifluoromethyl)phenyl] group, distinguishing it from the target compound. []

3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-ones and 3-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-ones

  • Compound Description: These compounds were investigated for their polymorphism, analyzing the structural differences and intermolecular interactions in their crystal structures. []
  • Relevance: These compounds share the 1,3,4-oxadiazol-2-yl core with the target compound but differ significantly in their overall structure. They are characterized by a 2H-chromen-2-one moiety directly attached to the oxadiazole ring, distinguishing them from 5-[3-(Isopropylthio)phenyl]-1,3,4-oxadiazol-2-amine. []

3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-ones

  • Compound Description: This series of compounds was synthesized and evaluated for anticonvulsant activity, showing promising results in MES and PTZ models. []
  • Relevance: These compounds share the 5-phenyl-1,3,4-oxadiazol-2-yl moiety with the target compound, but they differ significantly in their overall structure. They are characterized by a 2H-chromen-2-one moiety directly attached to the oxadiazole ring, distinguishing them from 5-[3-(Isopropylthio)phenyl]-1,3,4-oxadiazol-2-amine. []

3-({5-((2-Amino-1,3-thiazol-4-yl)methyl)-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(un/substituted-phenyl)propanamides

  • Compound Description: This series of novel bi-heterocyclic propanamides was synthesized and demonstrated potent urease inhibitory activity and low cytotoxicity. []
  • Relevance: These compounds, although sharing the 1,3,4-oxadiazol-2-yl core with the target compound, differ significantly in their overall structure. The related compounds feature a propanamide group connected to the oxadiazole through a sulfanyl linker, along with a (2-amino-1,3-thiazol-4-yl)methyl substituent on the oxadiazole ring. This complex structure contrasts with the simpler 5-[3-(Isopropylthio)phenyl]-1,3,4-oxadiazol-2-amine. []

2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides and 2-[substituted-(1H-benzo[d]imidazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide derivatives

  • Compound Description: This group of compounds, synthesized from 2-chloro-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide and various thiones, was evaluated for antibacterial activity and exhibited significant potential. []
  • Relevance: While sharing the 1,3,4-oxadiazol-2-yl core with the target compound, these compounds differ significantly in their overall structure. The related compounds are acetamide derivatives with a thioether linker connecting the oxadiazole ring to a 2-phenyl-1,8-naphthyridin-3-yl group. In contrast, 5-[3-(Isopropylthio)phenyl]-1,3,4-oxadiazol-2-amine features a direct bond between the oxadiazole and a substituted phenyl ring. []

2-[3-Acetyl-5-(3,6-dichloropyridin-2-yl)-2,3-dihydro-1,3,4-oxadiazol-2-yl]phenyl acetate

  • Compound Description: This compound's crystal structure was analyzed, revealing its unique conformation and intermolecular interactions involving C—H⋯O, C—H⋯Cl, and C—H⋯π interactions. []
  • Relevance: This compound is structurally distinct from 5-[3-(Isopropylthio)phenyl]-1,3,4-oxadiazol-2-amine despite sharing the 1,3,4-oxadiazol-2-yl core. The related compound features a dihydrooxadiazole ring, a 3,6-dichloropyridin-2-yl group, and two acetate groups, none of which are present in the target molecule. []

1-alkyl-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones

  • Compound Description: These compounds, synthesized through a multi-step process, were screened for antimicrobial activity, with some exhibiting activity against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. []
  • Relevance: These compounds, although containing the 5-phenyl-1,3,4-oxadiazol-2-yl moiety, differ considerably from the target compound in their overall structure. They are characterized by a thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione system linked to the oxadiazole ring and various alkyl substituents. These structural elements are absent in 5-[3-(Isopropylthio)phenyl]-1,3,4-oxadiazol-2-amine. []

3-(4-acetyl-5H/methyl-5-substituted phenyl-4,5-dihydro-1,3,4-oxadiazol-2-yl)-2H-chromen-2-ones

  • Compound Description: This series of compounds was synthesized and evaluated for anticonvulsant activity and neurotoxicity. Some compounds showed promising activity in the MES test. []
  • Relevance: These compounds share the 1,3,4-oxadiazol-2-yl core with 5-[3-(Isopropylthio)phenyl]-1,3,4-oxadiazol-2-amine but differ significantly in their overall structure. They are characterized by a dihydrooxadiazole ring, a 2H-chromen-2-one moiety, and an acetyl group. These structural elements are absent in the target molecule. []

2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}-N-substituted acetamides

  • Compound Description: This series of N-substituted derivatives was synthesized and evaluated for antimicrobial and hemolytic activities, with some exhibiting significant antimicrobial potential. []
  • Relevance: Although sharing the 5-phenyl-1,3,4-oxadiazol-2-yl moiety with the target compound, these compounds differ significantly in their overall structure. They are characterized by a sulfanyl linker connecting the oxadiazole ring to an acetamide group and various N-alkyl/aryl substituents. This structure contrasts with the simpler 5-[3-(Isopropylthio)phenyl]-1,3,4-oxadiazol-2-amine. []

N‐Phenyl‐5‐[(2‐phenylbenzimidazol‐1‐yl)methyl]‐1,3,4‐oxadiazol‐2‐amines

  • Compound Description: This series of compounds was synthesized and evaluated for their antioxidant and radical scavenging properties. They showed promising activity in various in vitro assays. []
  • Relevance: While possessing the N‐phenyl‐1,3,4‐oxadiazol‐2‐amine core, these compounds differ from 5-[3-(Isopropylthio)phenyl]-1,3,4-oxadiazol-2-amine in their 5-position substituents. They feature a [(2‐phenylbenzimidazol‐1‐yl)methyl] group, distinguishing them from the target compound. []

N‐[5‐(4‐Substituted)phenyl‐1,3,4‐oxadiazol‐2‐yl]‐2‐(Substituted)‐Acetamides

  • Compound Description: This series of acetamides was synthesized and investigated for their local anesthetic potential, demonstrating significant activity in rabbit corneal reflex and guinea pig wheal derm models. []
  • Relevance: These compounds share the 1,3,4-oxadiazol-2-yl core with 5-[3-(Isopropylthio)phenyl]-1,3,4-oxadiazol-2-amine but differ in their overall structure. They are characterized by an acetamide group linked to the oxadiazole ring and various substituents on both the phenyl and acetamide moieties. This structure contrasts with the simpler target compound. []

(E)-4-hydroxy-3-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)pent-3-en-2-one

  • Compound Description: This compound's crystal structure was determined, providing insights into its molecular geometry and packing. []

2‐(methyl/phenyl)‐3‐(4‐(5‐substituted‐1,3,4‐oxadiazol‐2‐yl) phenyl) quinazolin‐4(3H)‐ones

  • Compound Description: This series of compounds was designed and synthesized as potential NMDA receptor inhibitors, undergoing graph theoretical analysis and in silico modeling to predict their toxicity and metabolism. []
  • Relevance: These compounds share the 1,3,4-oxadiazol-2-yl core with 5-[3-(Isopropylthio)phenyl]-1,3,4-oxadiazol-2-amine, but differ significantly in their structure. The related compounds incorporate a quinazolin-4(3H)-one ring system connected to the oxadiazole ring, along with various substituents on both the quinazolinone and oxadiazole moieties. This complex structure contrasts with the simpler target molecule. []

1-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)-3-((piperazin-1-yl)methyl)-1H- indazole

  • Compound Description: This series of compounds, containing both 1H-indazole and 1,3,4-oxadiazole moieties, was synthesized and evaluated for antimicrobial and nematicidal activities. []

2-benzylthio-5-phenyl-1,3,4-oxadiazole and 3-benzyl-5-phenyl-1,3,4-oxadiazol-2-thione

  • Compound Description: These two isomeric compounds were synthesized by benzylation of 5-phenyl-1,3,4-oxadiazol-2-thione. Their structures were confirmed through spectral analysis and crystallography. []
  • Relevance: These compounds are structurally distinct from 5-[3-(Isopropylthio)phenyl]-1,3,4-oxadiazol-2-amine. Although they share the 5-phenyl-1,3,4-oxadiazol-2-yl core, the related compounds differ in the presence of a sulfur atom and a benzyl group attached to either the sulfur or nitrogen atom of the oxadiazole ring. These features are absent in the target compound. []

5-(8-Substituted-11H-Indolo[3,2-c]Isoquinolin-5-ylthio)-N-{(5-substituted-2-phenyl-1H-indol-3-yl)methylene)-1′,3′,4′-Oxadiazol-2-amine analogs

  • Compound Description: This series of compounds was synthesized and evaluated for their in vitro antimicrobial, antioxidant, anti-tuberculosis, and anticancer activities. Some of the compounds showed promising results in these assays. []
  • Relevance: While sharing the 1,3,4-oxadiazol-2-amine core with the target compound, these compounds differ significantly in their overall structure. They are characterized by complex substituents on the oxadiazole ring, including indolo[3,2-c]isoquinoline and indole moieties, which are absent in 5-[3-(Isopropylthio)phenyl]-1,3,4-oxadiazol-2-amine. []

2‐Methyl‐2‐[3‐(5‐piperazin‐1‐yl‐[1,3,4]oxadiazol‐2‐yl)‐phenyl]‐propionitrile Derivatives

  • Compound Description: This series of compounds was designed and synthesized as potential anticonvulsant agents. They were evaluated for their anticonvulsant activity using the maximal electroshock (MES) seizure method and their neurotoxic effects were assessed using the rotorod test. []
  • Relevance: These compounds share the 1,3,4-oxadiazol-2-yl core with the target compound, but differ significantly in their structure. The related compounds feature a 2‐methyl‐2‐phenyl‐propionitrile moiety attached to the oxadiazole ring and a piperazine substituent. These structural elements are absent in 5-[3-(Isopropylthio)phenyl]-1,3,4-oxadiazol-2-amine. []

5-(2-Methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-amine derivatives

  • Compound Description: This series of compounds was synthesized and evaluated for its antimicrobial and antioxidant activities. Some of them showed promising results in these assays. []
  • Relevance: These compounds share the 1,3,4-oxadiazol-2-amine core with 5-[3-(Isopropylthio)phenyl]-1,3,4-oxadiazol-2-amine but differ in the substituent at the 5-position. The related compounds have a 2-methyl-1H-indol-3-yl group, while the target compound has a 3-(isopropylthio)phenyl group. []

Properties

CAS Number

1105194-14-6

Product Name

5-[3-(Isopropylthio)phenyl]-1,3,4-oxadiazol-2-amine

IUPAC Name

5-(3-propan-2-ylsulfanylphenyl)-1,3,4-oxadiazol-2-amine

Molecular Formula

C11H13N3OS

Molecular Weight

235.31 g/mol

InChI

InChI=1S/C11H13N3OS/c1-7(2)16-9-5-3-4-8(6-9)10-13-14-11(12)15-10/h3-7H,1-2H3,(H2,12,14)

InChI Key

HLHLBOHEPODZQC-UHFFFAOYSA-N

SMILES

CC(C)SC1=CC=CC(=C1)C2=NN=C(O2)N

Canonical SMILES

CC(C)SC1=CC=CC(=C1)C2=NN=C(O2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.